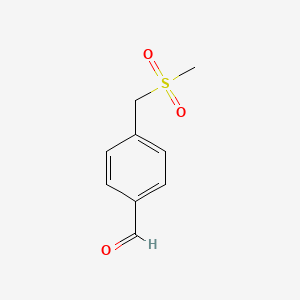

4-((Methylsulfonyl)methyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the empirical formula C8H8O3S . It is soluble in water and has a melting point of about 212 degrees Celsius . It has been shown to have anti-cancer properties, as well as inhibitory effects on Cox-2 enzyme, which is involved in inflammation .

Synthesis Analysis

The synthesis of this compound can be achieved by a number of different methods . One such method involves the reaction of 4-methylsulfonylbenzaldehyde dimethyl acetal with 1 N hydrochloric acid in a dioxane solution .Molecular Structure Analysis

The molecular weight of this compound is 184.21 . The SMILES string representation of its structure is CS(=O)(=O)c1ccc(C=O)cc1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 378.3±34.0 °C at 760 mmHg, and a flash point of 242.1±18.3 °C .Wissenschaftliche Forschungsanwendungen

Solubility and Phase Equilibrium Studies

Researchers have studied the solubility of 4-((Methylsulfonyl)methyl)benzaldehyde in various organic solvents at different temperatures, which is crucial for its processing and application in industrial and pharmaceutical contexts. For instance, Cong et al. (2016) focused on the solubility modeling of this compound in nine organic solvents at elevated temperatures. They found that its solubility increases with temperature, following a specific order in different solvents, which has significant implications for its production and purification processes (Cong et al., 2016).

Catalytic and Synthetic Applications

Xiao-Yang Chen and E. J. Sorensen (2018) demonstrated the use of this compound in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, employing orthanilic acids as transient directing groups. This research contributes to the field of organic synthesis, particularly in the development of novel methods for functionalizing benzaldehydes (Chen & Sorensen, 2018).

Stability and Degradation Research

The study of the stability and degradation of this compound derivatives is vital for their application in pharmaceutical and industrial chemistry. M. Jumaa et al. (2004) investigated the degradation of NSC-281612, a compound related to this compound, under various conditions, providing insights into the chemical stability of such compounds (Jumaa et al., 2004).

Biomedical Applications

In the field of medicinal chemistry, compounds derived from this compound have been explored for their potential biological activities. Da Silva et al. (2016) assessed the antiglioma effect of thiazolidin-4-ones derived from this compound, revealing their potential as anti-tumor agents against glioblastoma multiform cells (da Silva et al., 2016).

Environmental Applications

Yuvaraja Gutha and V. S. Munagapati (2016) researched the use of a novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base for the removal of Pb(II) ions from aqueous environments. This study highlights the potential environmental applications of derivatives of this compound in water purification and heavy metal remediation (Gutha & Munagapati, 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(methylsulfonylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZRGRDECVOHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)

![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2454495.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)

![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2454499.png)

![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)

![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)